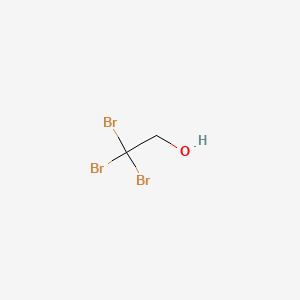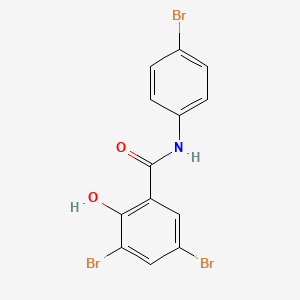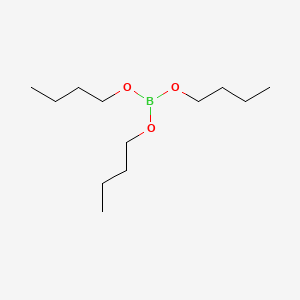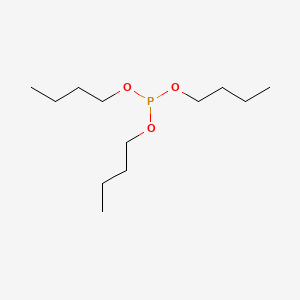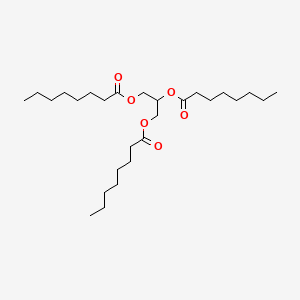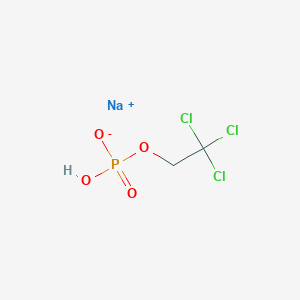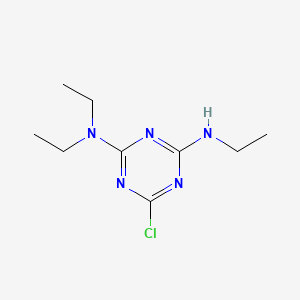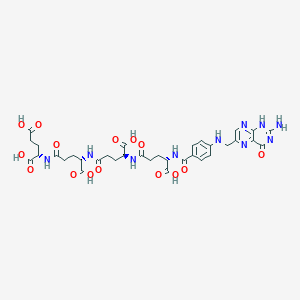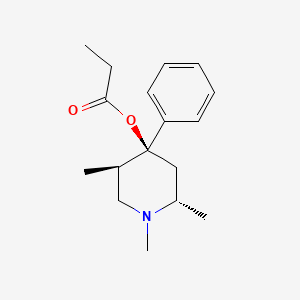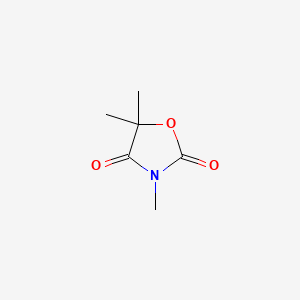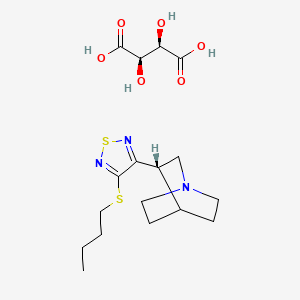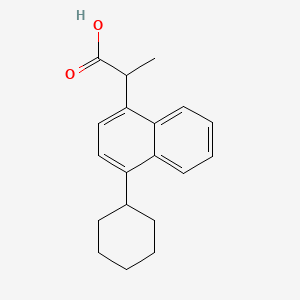
丁卡因
描述
Tetracaine, also known as amethocaine, is an ester-type local anesthetic primarily used to numb the eyes, nose, or throat. It is also applied to the skin to decrease pain from procedures such as intravenous injections. Tetracaine works by blocking the transmission of nerve impulses, providing temporary relief from pain . It was patented in 1930 and came into medical use in 1941 .
科学研究应用
Tetracaine has a wide range of applications in scientific research:
作用机制
Tetracaine exerts its effects by blocking voltage-gated sodium channels in nerve fibers, preventing the initiation and conduction of neuronal impulses. This action results in local anesthesia by inhibiting the transmission of pain signals . Additionally, tetracaine can alter the function of calcium release channels, further contributing to its anesthetic properties .
Similar Compounds:
Benzocaine: An ester-type anesthetic like tetracaine but with lower potency and shorter duration of action.
Procaine: Similar to tetracaine in structure but less potent and with a shorter duration of action.
Uniqueness of Tetracaine: Tetracaine is unique due to its high potency and long duration of action compared to other ester-type anesthetics. Its ability to block both sodium and calcium channels adds to its effectiveness as a local anesthetic .
安全和危害
Tetracaine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetracaine involves several steps:
Catalytic Reduction Reaction: Para aminobenzoic acid reacts with n-butanal to form N-butyl para aminobenzoic acid.
Filtration and Mixing: The reaction mixture is filtered, and sodium hydroxide is added.
Final Reaction: N-butyl para aminobenzoic acid reacts with N,N-dimethyl chloroethylamine hydrochloride to produce tetracaine.
Industrial Production Methods: In industrial settings, tetracaine is often produced using optimized nanostructured lipid carriers to enhance its delivery and reduce toxicity. This method involves encapsulating tetracaine in lipid carriers, which prolongs its release and reduces systemic toxicity .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of tetracaine are less documented, it is known that the compound can undergo these reactions under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of plasma esterases.
Substitution Reactions: Involve reagents such as sodium hydroxide and N,N-dimethyl chloroethylamine hydrochloride.
Major Products:
Hydrolysis Products: Para-aminobenzoic acid and diethylaminoethanol.
属性
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBAIGFKIBETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-47-0 (mono-hydrochloride) | |
| Record name | Tetracaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043883 | |
| Record name | Tetracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tetracaine is an ester-type anesthetic and produces local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses. | |
| Record name | Tetracaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
94-24-6 | |
| Record name | Amethocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetracaine interact with nicotinic acetylcholine receptors (nAChRs)?
A1: Tetracaine binds to nAChRs at various sites located in the extracellular and transmembrane domains, exhibiting a concentration-dependent effect. [] At low concentrations, it preferentially binds within the channel pore, blocking the open state of the receptor. [] Higher concentrations lead to additional binding at extracellular sites, inhibiting the receptor in both its resting and desensitized states. []
Q2: What is the role of tetracaine's positive charge in its interaction with nAChRs?
A2: Unlike local anesthetics like lidocaine that exist in both charged and uncharged forms at physiological pH, tetracaine is almost exclusively positively charged. [] This positive charge is crucial for its binding within the negatively charged pore of the nAChR, contributing to its open-channel blocking action. []
Q3: Can tetracaine affect intracellular calcium (Ca2+) levels?
A3: Yes, research suggests tetracaine can influence intracellular Ca2+ handling. Studies on pancreatic beta-cells demonstrate that tetracaine mobilizes Ca2+ from intracellular stores that are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. [] This Ca2+ mobilization subsequently contributes to increased insulin secretion. []
Q4: Does tetracaine affect all types of neurons similarly?
A4: No, studies using chick embryo neurons show that the neurotoxic effect of tetracaine varies depending on the neuron type. [] Sensory neurons from dorsal root ganglia were less sensitive compared to retinal and sympathetic ganglion neurons. [] This suggests that inherent cellular characteristics influence tetracaine's effects.
Q5: How does tetracaine affect the structure of phosphatidylethanolamine (PE) membranes?
A5: Deuterium nuclear magnetic resonance (2H NMR) studies reveal that tetracaine partitions into PE membranes and acts as a wedge, stabilizing the bilayer structure and inhibiting its transition into a hexagonal phase. [] This interaction is attributed to tetracaine's molecular shape and its ability to intercalate into the lipid bilayer. []
Q6: What is the molecular formula and weight of tetracaine?
A6: Tetracaine's molecular formula is C15H24N2O2, and its molecular weight is 264.36 g/mol.
Q7: Can tetracaine be formulated into stable topical creams?
A7: This section is not applicable to tetracaine as it primarily functions as a local anesthetic and does not possess inherent catalytic properties.
A7: This section is not covered by the provided research papers.
Q8: How do structural modifications of tetracaine's ester group influence its binding to the nicotinic acetylcholine receptor (nAChR)?
A8: Studies using various tetracaine analogs reveal that modifications to the ester group can significantly impact nAChR binding affinity. Replacing the ester with an ether linkage reduces the preference for binding to the receptor in the absence of agonist. [] This suggests a crucial role of the ester moiety in achieving high-affinity binding to the closed state of the nAChR.
Q9: How does the inclusion of hydroxypropyl-beta-cyclodextrin (HP-β-CD) impact the stability of tetracaine hydrochloride eye drops?
A9: Studies demonstrate that formulating tetracaine hydrochloride with HP-β-CD improves the stability of the eye drops, as evidenced by stability testing over a 6-month storage period. [] The enhanced stability suggests a protective effect of HP-β-CD on tetracaine hydrochloride, potentially through the formation of inclusion complexes.
A9: While the provided research papers touch upon aspects of toxicology and safety, they do not provide enough detailed information to address these questions comprehensively. Further research and data are required for a complete understanding of these aspects.
Q10: What analytical techniques are commonly used to quantify tetracaine in biological samples?
A10: Several analytical methods are employed for tetracaine quantification, including high-performance liquid chromatography (HPLC) with UV detection [] and capillary zone electrophoresis (CZE). [] These techniques provide sufficient sensitivity and specificity for analyzing tetracaine concentrations in biological matrices like skin samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

